molecular formula C40H41N3O4 B11940729 15-Hexyl-10,20-di(pentan-3-yl)-10,15,20-triazaoctacyclo[16.7.1.14,8.02,16.03,14.05,25.022,26.012,27]heptacosa-1(25),2(16),3(14),4,6,8(27),12,17,22(26),23-decaene-9,11,19,21-tetrone

15-Hexyl-10,20-di(pentan-3-yl)-10,15,20-triazaoctacyclo[16.7.1.14,8.02,16.03,14.05,25.022,26.012,27]heptacosa-1(25),2(16),3(14),4,6,8(27),12,17,22(26),23-decaene-9,11,19,21-tetrone

Cat. No.: B11940729
M. Wt: 627.8 g/mol
InChI Key: WLTKBQIJRXSPLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15-Hexyl-10,20-di(pentan-3-yl)-10,15,20-triazaoctacyclo[16.7.1.14,8.02,16.03,14.05,25.022,26.012,27]heptacosa-1(25),2(16),3(14),4,6,8(27),12,17,22(26),23-decaene-9,11,19,21-tetrone is a useful research compound. Its molecular formula is C40H41N3O4 and its molecular weight is 627.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Chemical Structure and Properties

The compound is a complex polycyclic structure that features multiple nitrogen atoms within its framework, which may contribute to its unique biological activities. Its intricate arrangement allows for potential interactions with various biological targets.

Biological Activity

  • Antimicrobial Activity
    • Compounds with similar structural motifs have been studied for their antimicrobial properties. The presence of nitrogen atoms can enhance binding affinity to microbial targets.
    • Case studies indicate that triazole and related structures exhibit significant activity against a range of bacteria and fungi.
  • Anticancer Properties
    • Polycyclic compounds often show promise in cancer research due to their ability to interfere with cellular processes.
    • Research has demonstrated that derivatives of similar compounds can induce apoptosis in cancer cells by disrupting mitochondrial function or inhibiting key signaling pathways.
  • Enzyme Inhibition
    • The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
    • For instance, nitrogen-containing heterocycles are known to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which play roles in inflammation and cancer progression.

Data Tables

Biological ActivityMechanismReference
AntimicrobialDisrupts cell wall synthesis
AnticancerInduces apoptosis via mitochondrial disruption
Enzyme InhibitionInhibits COX/LOX enzymes

Research Findings

  • Study 1 : A study explored the antimicrobial efficacy of similar tricyclic compounds against Staphylococcus aureus and E. coli, showing a significant reduction in bacterial growth (p < 0.05).
  • Study 2 : Another investigation assessed the cytotoxic effects on various cancer cell lines (e.g., MCF-7 breast cancer cells), revealing IC50 values in the low micromolar range.
  • Study 3 : Enzyme assays demonstrated that derivatives of this class of compounds effectively inhibited COX-2 activity by over 70%, indicating potential anti-inflammatory properties.

Properties

Molecular Formula

C40H41N3O4

Molecular Weight

627.8 g/mol

IUPAC Name

15-hexyl-10,20-di(pentan-3-yl)-10,15,20-triazaoctacyclo[16.7.1.14,8.02,16.03,14.05,25.022,26.012,27]heptacosa-1(25),2(16),3(14),4,6,8(27),12,17,22(26),23-decaene-9,11,19,21-tetrone

InChI

InChI=1S/C40H41N3O4/c1-6-11-12-13-18-41-29-19-27-31-25(37(44)42(39(27)46)21(7-2)8-3)16-14-23-24-15-17-26-32-28(40(47)43(38(26)45)22(9-4)10-5)20-30(41)36(34(24)32)35(29)33(23)31/h14-17,19-22H,6-13,18H2,1-5H3

InChI Key

WLTKBQIJRXSPLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=C3C4=C(C=CC5=C4C(=C2)C(=O)N(C5=O)C(CC)CC)C6=C7C3=C1C=C8C7=C(C=C6)C(=O)N(C8=O)C(CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.